5-(4-Cyanophenyl)picolinic acid
Overview
Description
5-(4-Cyanophenyl)picolinic acid is a chemical compound characterized by its molecular structure, which includes a picolinic acid core with a cyano group attached to the phenyl ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyanophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanophenylboronic acid and picolinic acid as the primary starting materials.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple these two components. This reaction requires a palladium catalyst, typically palladium(II) acetate, and a base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Cyanophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The picolinic acid core can be reduced to form a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Cyanobenzoic acid
Reduction: 5-(4-Cyanophenyl)picolinamide
Substitution: Various amides and amines
Scientific Research Applications
5-(4-Cyanophenyl)picolinic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-(4-Cyanophenyl)picolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
5-(4-Cyanophenyl)picolinic acid is similar to other picolinic acid derivatives, such as 3-(4-cyanophenyl)picolinic acid and 2-(4-cyanophenyl)picolinic acid. These compounds differ in the position of the cyano group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.
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Properties
IUPAC Name |
5-(4-cyanophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-12(13(16)17)15-8-11/h1-6,8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZPEZXGRLXSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679295 | |
Record name | 5-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648898-17-3 | |
Record name | 5-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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